![molecular formula C11H11BrO2 B14173962 2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane CAS No. 925452-53-5](/img/structure/B14173962.png)
2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane is an organic compound characterized by the presence of a bromophenyl group attached to an ethenyl moiety, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane typically involves the reaction of 4-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The ethenyl moiety can be reduced to form the corresponding ethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding, while the ethenyl and dioxolane moieties can participate in π-π interactions and hydrogen bonding, respectively. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-[(E)-2-{4-[(E)-2-(4-bromophenyl)ethenyl]phenyl}ethenyl]benzene
- 4-[(E)-2-(4-Bromophenyl)ethenyl]-1,2-dimethoxybenzene
- 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene)
Uniqueness
2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane is unique due to its combination of a bromophenyl group with an ethenyl moiety and a 1,3-dioxolane ring. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
925452-53-5 |
|---|---|
Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)ethenyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H11BrO2/c12-10-4-1-9(2-5-10)3-6-11-13-7-8-14-11/h1-6,11H,7-8H2 |
InChI Key |
WXPZXBLCCFHYKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


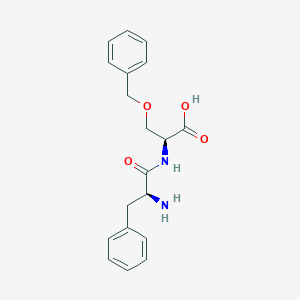
![(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14173884.png)
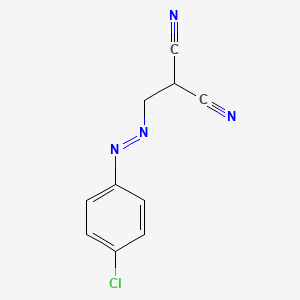
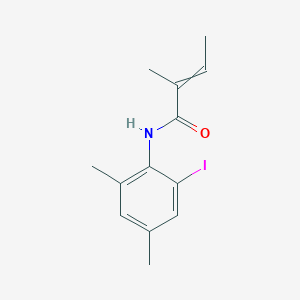
![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)
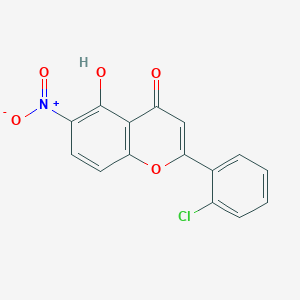
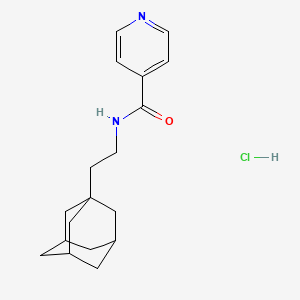

![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)

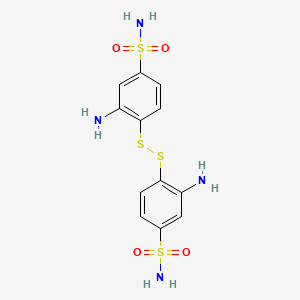
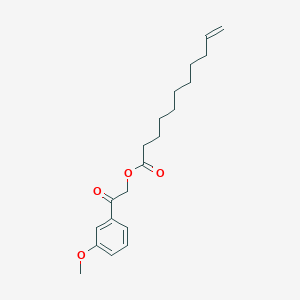
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)
